molecular formula C17H22ClN3O2 B2527707 tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate CAS No. 1696322-59-4

tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate

Cat. No.: B2527707
CAS No.: 1696322-59-4
M. Wt: 335.83
InChI Key: KFGNJVIGLYFLND-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has been shown to have a high degree of selectivity for certain kinases that are involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Environmental Impact and Ecotoxicity

tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate, due to its structural similarities with some known environmental pollutants and chemicals used in various industries, may share common environmental behaviors and impacts. For instance, related compounds like 4-tert-Octylphenol and tert-butyl derivatives are noted for their presence in different environmental compartments, including water bodies and sediments. These compounds are recognized for their potential endocrine-disrupting properties, highlighting the importance of understanding and monitoring their environmental fate and impact. Furthermore, their presence in the environment raises concerns about their ecotoxicity, necessitating careful consideration in their applications and disposal (Olaniyan et al., 2020, Liu & Mabury, 2020).

Applications in Synthesis and Industrial Processes

Compounds structurally related to this compound are utilized in the synthesis of complex molecules, such as in the production of vandetanib, showcasing the relevance of such structures in pharmaceutical manufacturing. Moreover, their roles in processes like the decomposition of organic compounds in plasma reactors indicate their potential utility in environmental remediation and pollution control technologies (Mi, 2015, Hsieh et al., 2011).

Bioactive Compound Applications

The tert-butyl group is a common feature in many bioactive compounds, indicating the potential of this compound in various biological applications. Compounds with the tert-butyl moiety have been investigated for their antioxidant, antimicrobial, and anticancer properties, suggesting the possibility of this chemical structure contributing to bioactive compound development and pharmaceutical applications (Dembitsky, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity, reactivity, and other properties. Proper handling and disposal procedures should be followed when working with this compound .

Properties

IUPAC Name

tert-butyl 4-(3-chloroanilino)-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-16(2,3)23-15(22)21-9-7-17(12-19,8-10-21)20-14-6-4-5-13(18)11-14/h4-6,11,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGNJVIGLYFLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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